molecular formula C10H15Cl2N3O B6147430 1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane hydrochloride CAS No. 1838052-75-7

1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane hydrochloride

Cat. No.: B6147430
CAS No.: 1838052-75-7
M. Wt: 264.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a chlorine atom and a diazepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane hydrochloride typically involves the following steps:

  • Formation of 4-chloro-1H-pyrrole-2-carboxaldehyde: This can be achieved through the chlorination of 1H-pyrrole-2-carboxaldehyde.

  • Reaction with 1,4-diazepane: The aldehyde group is then reacted with 1,4-diazepane under acidic conditions to form the corresponding amide.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amide with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for each step. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction times.

Types of Reactions:

  • Oxidation: The pyrrole ring can undergo oxidation reactions, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can be performed on the pyrrole ring or the diazepane ring, resulting in different reduced forms of the compound.

  • Substitution: Substitution reactions can occur at the chlorine atom or other positions on the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Pyrrole-2-carboxylic acid derivatives.

  • Reduction Products: Reduced pyrrole and diazepane derivatives.

  • Substitution Products: Chlorinated and other substituted pyrrole derivatives.

Scientific Research Applications

  • Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It may have potential as a bioactive molecule, interacting with various biological targets.

  • Medicine: The compound could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: It may find applications in the production of materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine: A closely related compound with a similar structure but a different ring system.

  • Indole derivatives: Compounds containing the indole ring, which share some structural similarities with the pyrrole ring.

Uniqueness: 1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane hydrochloride is unique due to its specific combination of the pyrrole and diazepane rings, which may confer distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1838052-75-7

Molecular Formula

C10H15Cl2N3O

Molecular Weight

264.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.